molecular formula C11H13ClN2O2 B14517068 Propan-2-yl N-benzoyl-N'-chlorocarbamimidate CAS No. 62432-60-4

Propan-2-yl N-benzoyl-N'-chlorocarbamimidate

Cat. No.: B14517068
CAS No.: 62432-60-4
M. Wt: 240.68 g/mol
InChI Key: PYGVRHUGVWTGME-UHFFFAOYSA-N
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Description

Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is a chemical compound known for its unique structure and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of isopropylamine with benzoyl chloride and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of Isopropylamine with Benzoyl Chloride: This step forms N-benzoyl isopropylamine.

    Reaction with Phosgene: The N-benzoyl isopropylamine is then reacted with phosgene to form Propan-2-yl N-benzoyl-N’-chlorocarbamimidate.

Industrial Production Methods

In industrial settings, the production of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water or aqueous solutions as the solvent.

Major Products Formed

    Substitution Reactions: The major products are the substituted carbamimidates.

    Hydrolysis: The products are isopropylamine and benzoyl chloride derivatives.

Scientific Research Applications

Propan-2-yl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: It is used in studies involving protein modification and labeling due to its reactivity with amino groups.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl N-benzoyl-N’-chlorocarbamimidate involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different derivatives. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A similar compound with a benzoyl group attached to a different functional group.

    N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride: Another compound with a similar structure but different functional groups.

Uniqueness

Propan-2-yl N-benzoyl-N’-chlorocarbamimidate is unique due to its specific reactivity and the presence of both benzoyl and chlorocarbamimidate groups. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

62432-60-4

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

propan-2-yl N-benzoyl-N'-chlorocarbamimidate

InChI

InChI=1S/C11H13ClN2O2/c1-8(2)16-11(14-12)13-10(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)

InChI Key

PYGVRHUGVWTGME-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=NCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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